molecular formula C13H18O3 B13970453 3-Butoxybenzenepropanoic acid CAS No. 28945-91-7

3-Butoxybenzenepropanoic acid

Cat. No.: B13970453
CAS No.: 28945-91-7
M. Wt: 222.28 g/mol
InChI Key: SZPBOWHMDSJGIG-UHFFFAOYSA-N
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Description

3-Butoxybenzenepropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by a benzene ring substituted with a butoxy group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxybenzenepropanoic acid can be achieved through several methods. One common approach involves the alkylation of benzene with butyl bromide in the presence of a strong base, followed by the introduction of a propanoic acid group through a Friedel-Crafts acylation reaction. The reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Butoxybenzenepropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of butoxybenzoic acid or butoxybenzophenone.

    Reduction: Formation of 3-butoxybenzenepropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Butoxybenzenepropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Butoxybenzenepropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Butoxybenzoic acid: Similar structure but lacks the propanoic acid moiety.

    3-Butoxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid.

    3-Butoxybenzyl alcohol: Contains an alcohol group instead of a carboxylic acid.

Uniqueness

3-Butoxybenzenepropanoic acid is unique due to the presence of both a butoxy group and a propanoic acid moiety, which confer specific chemical and physical properties

Properties

CAS No.

28945-91-7

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-(3-butoxyphenyl)propanoic acid

InChI

InChI=1S/C13H18O3/c1-2-3-9-16-12-6-4-5-11(10-12)7-8-13(14)15/h4-6,10H,2-3,7-9H2,1H3,(H,14,15)

InChI Key

SZPBOWHMDSJGIG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)CCC(=O)O

Origin of Product

United States

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